

S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Ethylisothiourea hydrobromide*

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An In-depth Examination of a Potent Nitric Oxide Synthase Inhibitor

This technical guide provides a comprehensive overview of **S-Ethylisothiourea hydrobromide** (SEIT), a potent inhibitor of nitric oxide synthase (NOS) enzymes.^{[1][2]} Intended for researchers, scientists, and drug development professionals, this document details the chemical properties, mechanism of action, quantitative efficacy, and experimental protocols related to SEIT.

Core Chemical and Physical Properties

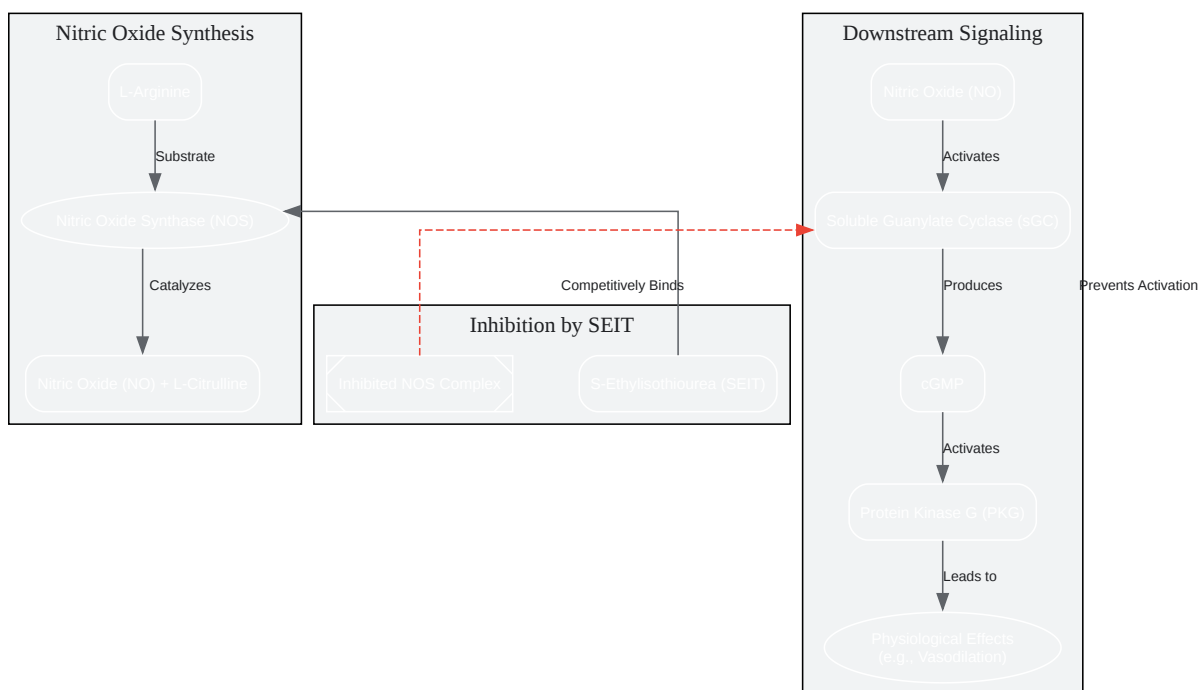
S-Ethylisothiourea hydrobromide, identified by the CAS Number 1071-37-0, is a well-characterized isothiourea derivative.^{[1][3][4][5][6]} It is also known by several synonyms, including Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide, and SEIT (HBr).^[1] A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	1071-37-0	[1][3][4][5][6]
Molecular Formula	C ₃ H ₈ N ₂ S • HBr	[1][3][4]
Molecular Weight	185.09 g/mol	[3][6]
Melting Point	79-81°C	[6]
Boiling Point	159.6°C at 760 mmHg	[6]
Flash Point	50.3°C	[6]
Purity	≥97%	[3]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml	[1]
Appearance	Crystalline solid	[4]

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

S-Ethylisothiurea hydrobromide functions as a potent, L-arginine competitive inhibitor of nitric oxide synthase (NOS) enzymes.[3][7] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

SEIT's mechanism of action involves its structural similarity to L-arginine, the natural substrate for NOS. This allows it to bind to the active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[7][8] The inhibition is dose-dependently preventable by an excess of L-arginine, confirming the competitive nature of the inhibition.[7][9]



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Mechanism of NOS inhibition by S-Ethylisothiourea.

Quantitative Efficacy and Isoform Selectivity

S-Ethylisothiourea hydrobromide is a potent inhibitor of NOS in vitro, though its in vivo efficacy can be limited by poor cellular penetration.[1][5] It exhibits inhibitory activity against all three NOS isoforms.

Parameter	nNOS	eNOS	iNOS	Reference
K _i (nM)	29	39	19	[1][5]

While SEIT inhibits all three isoforms, some related isothiourea compounds, such as S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AETU), show a degree of selectivity for iNOS.[7] In contrast, SEIT and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with little selectivity between these two isoforms.[7]

Experimental Protocols

The following provides a generalized methodology for determining the inhibitory activity of **S-Ethylisothiourea hydrobromide** on NOS enzymes using a citrulline conversion assay.

Objective

To determine the inhibitory constant (K_i) of **S-Ethylisothiourea hydrobromide** against purified NOS isoforms.

Materials

- Purified nNOS, eNOS, or iNOS enzyme
- **S-Ethylisothiourea hydrobromide**
- L-[¹⁴C]arginine
- NADPH
- Tetrahydrobiopterin (BH₄)
- Calmodulin and CaCl₂ (for nNOS and eNOS assays)
- Reaction buffer (e.g., HEPES buffer)
- Stop buffer (e.g., containing EDTA and excess non-radioactive L-arginine)
- Dowex AG 50W-X8 resin (Na⁺ form)

- Scintillation cocktail and counter

Procedure

- Preparation of Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the reaction buffer, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.
- Enzyme and Inhibitor Incubation: Add a known concentration of the purified NOS enzyme to the reaction mixtures. Subsequently, add varying concentrations of **S-Ethylisothiourea hydrobromide**.
- Initiation of Reaction: Initiate the enzymatic reaction by adding L-[¹⁴C]arginine to each mixture.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.
- Termination of Reaction: Stop the reaction by adding the stop buffer.
- Separation of L-[¹⁴C]citrulline: Apply the reaction mixtures to columns containing Dowex AG 50W-X8 resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will be eluted.
- Quantification: The amount of L-[¹⁴C]citrulline in the eluate is quantified using liquid scintillation counting.

Data Analysis

The initial reaction velocities at different inhibitor concentrations are determined. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation for competitive inhibition, provided the Michaelis constant (K_m) for L-arginine is known.



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Workflow for determining NOS inhibition.

In Vivo Considerations

While **S-Ethylisothiourea hydrobromide** is a potent in vitro inhibitor, its application in vivo may be limited due to factors such as poor cellular penetration.[5] Studies with related isothiurea compounds, like S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AET), have been conducted in rodent models of sepsis.[10] These studies provide insights into the potential in vivo effects of this class of compounds, which primarily revolve around mitigating the overproduction of nitric oxide by iNOS in inflammatory conditions.[10] For instance, some isothiureas have been shown to elicit pressor responses in vivo, consistent with the inhibition of eNOS-mediated vasodilation.[7][9]

Conclusion

S-Ethylisothiourea hydrobromide is a valuable research tool for studying the roles of nitric oxide in various physiological and pathological processes. Its characterization as a potent, competitive inhibitor of NOS enzymes, along with a well-defined CAS number and chemical properties, makes it a reliable compound for in vitro studies. Further research may focus on developing derivatives with improved cellular penetration and isoform selectivity to enhance their therapeutic potential.

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- To cite this document: BenchChem. [S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016267#s-ethylisothiourea-hydrobromide-cas-number]

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